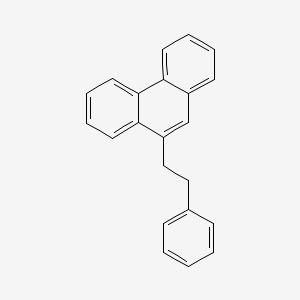![molecular formula C33H22O3 B14338645 Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone CAS No. 110814-05-6](/img/structure/B14338645.png)
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone is an organic compound that features two naphthalen-1-yl groups attached to a phenyl ring through an oxygen atom, with a methanone group at the center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone typically involves the reaction of 4-hydroxybenzophenone with naphthalen-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalen-1-yl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone involves its interaction with specific molecular targets. In organic electronics, it functions as a hole transport material, facilitating the movement of positive charges through the device. The naphthalen-1-yl groups enhance the compound’s ability to transport charges efficiently, while the methanone group provides structural stability .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-yl-phenyl-methanone: Similar structure but lacks the additional phenyl group.
Bis(4-methoxyphenyl)methanone: Similar core structure but with methoxy groups instead of naphthalen-1-yl groups.
Uniqueness
Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone is unique due to the presence of two naphthalen-1-yl groups, which enhance its electronic properties and make it suitable for applications in organic electronics. The combination of naphthalen-1-yl groups and the central methanone group provides a balance of stability and reactivity, making it a versatile compound for various research and industrial applications .
Propiedades
Número CAS |
110814-05-6 |
|---|---|
Fórmula molecular |
C33H22O3 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
bis(4-naphthalen-1-yloxyphenyl)methanone |
InChI |
InChI=1S/C33H22O3/c34-33(25-15-19-27(20-16-25)35-31-13-5-9-23-7-1-3-11-29(23)31)26-17-21-28(22-18-26)36-32-14-6-10-24-8-2-4-12-30(24)32/h1-22H |
Clave InChI |
OQLQEKHBJKMMFN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)

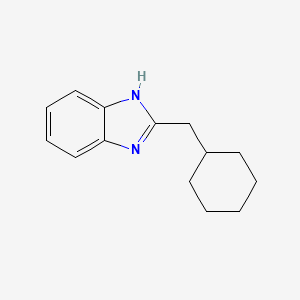

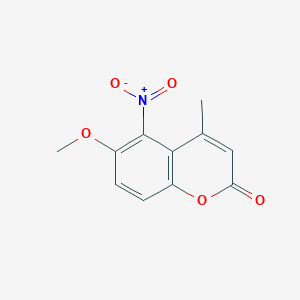
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)

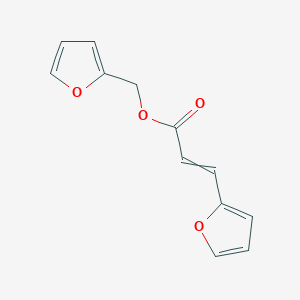
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)
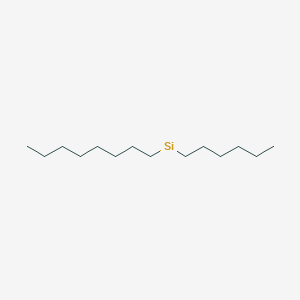

![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)
